molecular formula C11H12INO B3276069 N-(4-iodophenyl)-3-methylbut-2-enamide CAS No. 634162-24-6

N-(4-iodophenyl)-3-methylbut-2-enamide

Cat. No.: B3276069
CAS No.: 634162-24-6
M. Wt: 301.12 g/mol
InChI Key: NDQFIFJWMGXPNC-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-3-methylbut-2-enamide is a synthetic enamide derivative characterized by a 3-methylbut-2-enoyl group linked to a 4-iodophenylamine moiety. Its molecular weight is reported as 570 g/mol (M+1 ion) . The iodine substituent at the para position of the phenyl ring enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and protein binding .

Properties

IUPAC Name

N-(4-iodophenyl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQFIFJWMGXPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methylbut-2-enamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction parameters are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, leveraging the iodine atom for aryl-aryl bond formation.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or NaOAc

  • Solvent : DMF or THF

  • Temperature : 80–100°C

Products :
Substitution of the iodine atom with boronic acids yields biaryl derivatives (e.g., N-(4-biphenyl)-3-methylbut-2-enamide).

Example :

N 4 iodophenyl 3 methylbut 2 enamide+ArB OH 2Pd catalystN 4 arylphenyl 3 methylbut 2 enamide+Byproducts\text{N 4 iodophenyl 3 methylbut 2 enamide}+\text{ArB OH }_2\xrightarrow{\text{Pd catalyst}}\text{N 4 arylphenyl 3 methylbut 2 enamide}+\text{Byproducts}

Key Data :

Boronic Acid Yield (%) Reference
Phenylboronic acid82
4-Methoxyphenyl75

Radical Cyclization Under Visible Light

The α,β-unsaturated amide moiety enables photoredox-mediated radical cyclization to form heterocycles.

Reaction Conditions :

  • Catalyst : [Ir(ppy)₂(dtb-bpy)]PF₆ (1 mol%)

  • Base : Et₃N (10 equiv)

  • Solvent : CH₃CN

  • Light Source : 12 W white LED

Mechanism :

  • Photocatalyst excitation generates Ir(III)*.

  • Single-electron transfer (SET) reduces aryl iodide, forming aryl radical.

  • 5-exo-trig cyclization produces indolin-2-one derivatives .

Product :

3 Methyl 1 4 iodophenyl indolin 2 one(Yield 89 )\text{3 Methyl 1 4 iodophenyl indolin 2 one}\quad (\text{Yield 89 })

Optimized Parameters :

Parameter Optimal Value
Reaction time24 h
Temperature35°C
Catalyst loading1 mol%

Nucleophilic Substitution Reactions

The iodine atom undergoes substitution with nucleophiles under mild conditions.

Common Reagents :

  • Nucleophiles : Amines, thiols, azides

  • Base : K₂CO₃, DBU

  • Solvent : DMSO or DMF

Example :

N 4 iodophenyl 3 methylbut 2 enamide+NaN3CuI 60 CN 4 azidophenyl 3 methylbut 2 enamide(Yield 78 )\text{N 4 iodophenyl 3 methylbut 2 enamide}+\text{NaN}_3\xrightarrow{\text{CuI 60 C}}\text{N 4 azidophenyl 3 methylbut 2 enamide}\quad (\text{Yield 78 })

Reactivity Trends :

  • Electron-rich nucleophiles exhibit higher substitution rates.

  • Steric hindrance at the para-position reduces efficiency.

Oxidation and Reduction Reactions

The α,β-unsaturated amide undergoes redox transformations:

Oxidation:

  • Reagents : KMnO₄ (acidic conditions), O₃

  • Products : Ketones or epoxides (depending on conditions).

Reduction:

  • Reagents : NaBH₄, LiAlH₄

  • Products : Saturated amides (e.g., N-(4-iodophenyl)-3-methylbutanamide).

Comparative Data :

Reaction Type Reagent Product Yield (%)
OxidationKMnO₄/H⁺3-Methylbutanamide ketone65
ReductionLiAlH₄Saturated amide88

Biological Activity Correlations

Reactivity directly influences pharmacological properties:

Reaction Product Biological Activity IC₅₀/MIC
Indolin-2-one derivativesAntitumor (MCF-7 cells)25 μM (60% viability reduction)
Azido-substituted analogsAntimicrobial (E. coli)MIC = 15 μg/mL

Scientific Research Applications

Chemistry

N-(4-iodophenyl)-3-methylbut-2-enamide serves as a crucial intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions—including substitution, oxidation, and coupling—enables the formation of diverse derivatives .

Reaction TypeDescriptionCommon Reagents
SubstitutionIodine can be replaced by other groupsAmines, thiols
OxidationForms corresponding oxidesPotassium permanganate, chromium trioxide
ReductionProduces amines or other derivativesLithium aluminum hydride, sodium borohydride
CouplingForms biaryl compoundsOrganoboron compounds

Biology

Research indicates that this compound exhibits potential biological activities , including antibacterial and antifungal properties. These activities are essential for exploring new therapeutic agents in drug discovery .

Medicine

The compound is being investigated for its role as a pharmaceutical intermediate . Its structural characteristics allow for modifications that could lead to new medications targeting various diseases. Ongoing studies focus on its interaction with biological pathways, particularly those involving enzyme inhibition (e.g., monoamine oxidase) .

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its versatility as a building block in synthetic chemistry makes it valuable for developing advanced materials and specialty chemicals .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents
A study explored the use of this compound as a precursor for synthesizing novel antimicrobial agents. The derivatives showed significant activity against resistant bacterial strains, highlighting the compound's potential in pharmaceutical applications .

Case Study 2: Enzyme Inhibition Studies
Research demonstrated that related compounds exhibit inhibitory effects on monoamine oxidase enzymes, suggesting that this compound could be developed into a therapeutic agent for neurological disorders by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The iodine atom in the phenyl ring plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide (Compound 4)
Isolated from Citrus species, this analog replaces the 4-iodophenyl group with a 4-hydroxyphenethyl chain . Key differences include:

  • Biological Context : While the target compound is synthetic, Compound 4 is natural, suggesting divergent applications (e.g., phytochemical studies vs. drug development).
  • Spectroscopic Data : Compound 4’s NMR data were first reported in 2015, providing a benchmark for structural validation of related enamide derivatives .

N-(4-Iodophenyl)-N-phenylbenzenamine (Compound 2b) Used in hole-transport materials (HTMs), this compound shares the 4-iodophenyl group but lacks the enamide backbone. Its synthesis via Suzuki coupling achieved an 80% yield, highlighting efficient aromatic halogen integration .

Halogen-Substituted Analogues: Activity and Steric Effects

Pharmacokinetic and Physicochemical Properties

−60.7 mV for PEG-modified analogs), indicating that iodine’s lipophilicity counters charge-related clearance mechanisms. This modification prolonged circulation half-life by enhancing albumin binding . Extrapolating to the target compound, the 4-iodophenyl group may similarly improve bioavailability by reducing renal excretion.

Solubility HTMs containing 4-iodophenyl groups (e.g., Compound 2b) exhibit high solubility in dichloromethane and chloroform, suggesting that the target compound may also favor non-polar solvents—a critical factor in formulation for hydrophobic drug delivery systems .

Data Table: Key Properties of N-(4-Iodophenyl)-3-methylbut-2-enamide and Analogs

Compound Name Molecular Weight (g/mol) Key Substituent Biological Activity (IC₅₀) Solubility Key Property
This compound 570 4-Iodophenyl N/A Likely chloroform/DCM High lipophilicity, potential albumin binding
N-(4-Iodophenyl)maleimide 317.08 4-Iodophenyl 4.34 µM (MGL inhibition) N/A Steric tolerance in enzyme inhibition
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide ~280 (estimated) 4-Hydroxyphenethyl N/A Polar solvents Natural origin, hydrophilic

Biological Activity

N-(4-iodophenyl)-3-methylbut-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves the reaction of 4-iodoaniline with 3,3-dimethylacryloyl chloride in the presence of pyridine as a base. The process yields a white crystalline solid with a melting point of 136-138 °C. The compound's structure can be confirmed through various spectroscopic methods, including 1H^{1}H NMR and mass spectrometry .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that the compound may be a viable candidate for developing new antimicrobial agents.

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for antitumor activity. Preliminary studies using human cancer cell lines have demonstrated that the compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular metabolism, which may contribute to its antimicrobial and antitumor effects.
  • Reactive Oxygen Species (ROS) Generation : It is suggested that the compound may induce oxidative stress in targeted cells, promoting cell death through ROS-mediated pathways.
  • Signal Transduction Interference : this compound may interfere with signaling pathways that regulate cell proliferation and survival, further enhancing its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Bacterial Infections : A study involving animal models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to control groups.
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines revealed that doses as low as 25 µM could effectively reduce cell viability by over 60% after 48 hours of treatment.

Research Findings Summary

Biological ActivityObserved EffectsIC50/MIC Values
AntimicrobialInhibition of E. coli and S. aureus10 - 50 µg/mL
AntitumorInduction of apoptosis in cancer cells25 µM (cell viability reduction)

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(4-iodophenyl)-3-methylbut-2-enamide, and what purity validation methods are recommended?

  • Methodology : The compound can be synthesized via acylation of 4-iodoaniline with 3-methylbut-2-enoyl chloride under inert conditions. Substitution reactions (e.g., halogenation) on aromatic amines are well-documented for similar iodophenyl derivatives . Post-synthesis, purity should be validated using HPLC (≥98% purity) and structural confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry. Solubility in organic solvents (e.g., DMSO, ethanol) should be tested for experimental applications .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology : Key properties include:

  • LogP : Estimated via reverse-phase HPLC or computational tools (e.g., ChemAxon) to assess lipophilicity.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Solubility : Tested in buffers (pH 1–10) and solvents using UV-Vis spectroscopy.
  • Crystallography : Single-crystal X-ray diffraction for structural elucidation .

Q. What are the primary biological targets or pathways associated with iodophenyl-containing amides?

  • Methodology : Similar compounds (e.g., FP-CIT) target presynaptic dopamine transporters (DAT) in neurological studies . Initial screening for this compound should include:

  • Radioligand binding assays (DAT, serotonin transporters).
  • In vitro cell models (e.g., SH-SY5Y neurons) to assess neuroactivity .

Advanced Research Questions

Q. How can experimental protocols be optimized for studying this compound in neuroimaging (e.g., SPECT/PET)?

  • Methodology :

  • Radiolabeling : Use 123I^{123}I or 18F^{18}F isotopes for SPECT/PET tracers. Ensure >95% radiochemical purity via radio-TLC .
  • Image Analysis : Combine visual assessment with semiquantitative metrics like striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) to reduce interobserver variability .
  • Data Augmentation : Apply unrealistic augmentation (e.g., Gaussian blurring) to improve CNN robustness in image classification .

Q. How can contradictory data in tracer binding studies be resolved?

  • Methodology : Discrepancies may arise from:

  • Analytical Variability : Standardize region-of-interest (ROI) definitions across studies.
  • Cross-Site Differences : Use phantom calibration to harmonize SPECT camera outputs .
  • Pharmacokinetic Confounders : Control for age, disease stage, and medication status in cohort studies .

Q. What computational modeling approaches predict the interaction of this compound with DAT?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to DAT (PDB: 4XP1).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
  • QSAR : Corrogate structural features (e.g., iodine’s steric effects) with binding affinity data .

Q. What safety precautions are critical when handling iodophenyl derivatives in vitro/in vivo?

  • Methodology :

  • Toxicity Screening : Ames test for mutagenicity; LD50_{50} in rodent models.
  • Radiation Safety : Use lead shielding for 123I^{123}I-labeled compounds; monitor exposure with dosimeters.
  • Waste Disposal : Follow EPA guidelines for halogenated organic waste .

Comparative and Mechanistic Questions

Q. How does the iodophenyl group influence the metabolic stability of this compound compared to non-halogenated analogs?

  • Methodology :

  • Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic assays.
  • Comparative Studies : Benchmark against chlorophenyl or fluorophenyl analogs to assess halogen-specific effects .

Q. What are the limitations of using this compound in longitudinal neurodegenerative disease models?

  • Methodology :

  • Tracer Retention : Evaluate signal decay in longitudinal SPECT scans (e.g., 0, 6, 12 months).
  • Off-Target Binding : Autoradiography in post-mortem brain tissues to validate specificity.
  • Correlation with Histopathology : Compare imaging data with α-synuclein immunohistochemistry in Parkinson’s models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-iodophenyl)-3-methylbut-2-enamide
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N-(4-iodophenyl)-3-methylbut-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.